molecular formula C8H5ClFNO B6201958 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene CAS No. 2648982-18-5

1-chloro-5-fluoro-2-isocyanato-4-methylbenzene

Cat. No.: B6201958
CAS No.: 2648982-18-5
M. Wt: 185.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene (CFIMB) is an organic compound with a molecular formula of C7H4ClFNO. It is a volatile, colorless liquid that has a sharp, pungent odor. CFIMB is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the production of polymers, adhesives, and coatings. In addition, CFIMB is used as a catalyst in the production of polyurethane foams.

Mechanism of Action

The mechanism of action of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene is not well understood. However, it is believed to involve the formation of a carbamate intermediate, followed by the formation of an isocyanate. This reaction is thought to be catalyzed by the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The isocyanate then reacts with a variety of other compounds, depending on the specific application.
Biochemical and Physiological Effects
This compound is toxic and can cause skin, eye, and respiratory irritation. In addition, it is a mutagen and has been classified as a possible carcinogen. Exposure to this compound can cause skin, eye, and respiratory irritation. It can also cause nausea, headaches, and dizziness. Ingestion of this compound can cause gastrointestinal irritation and can cause liver and kidney damage. Long-term exposure to this compound can cause damage to the nervous system, liver, and kidneys.

Advantages and Limitations for Lab Experiments

The use of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene in laboratory experiments has several advantages. It is a volatile liquid, which makes it easy to handle and store. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use. This compound is toxic and can cause skin, eye, and respiratory irritation. In addition, it is a mutagen and has been classified as a possible carcinogen. Therefore, it should be handled with caution and appropriate protective equipment should be worn when working with it.

Future Directions

The potential applications of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene are vast and there are many future directions for research. Some potential areas of research include the development of safer synthesis methods, the study of its reactivity with other compounds, and the development of new pharmaceuticals and agrochemicals. In addition, further research could be done on its potential use as a lubricant, corrosion inhibitor, and solvent. Finally, further research could be done to understand the biochemical and physiological effects of this compound and to develop methods to reduce its toxicity.

Synthesis Methods

1-chloro-5-fluoro-2-isocyanato-4-methylbenzene can be synthesized by the reaction of 1-chloro-5-fluorobenzene and 2-isocyanatomethylbenzene. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, at a temperature of 150-200°C. The reaction produces a mixture of this compound and a by-product, 1-chloro-5-fluorobenzamide. The by-product can be separated from the this compound by distillation.

Scientific Research Applications

1-chloro-5-fluoro-2-isocyanato-4-methylbenzene has been used in a variety of scientific research applications, including the synthesis of polymers, the production of polyurethane foams, and the study of the reactivity of isocyanates. It has also been studied for its potential use as a lubricant, as a corrosion inhibitor, and as a solvent for organic compounds. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene involves the reaction of 1-chloro-5-fluoro-2-nitro-4-methylbenzene with phosgene followed by reduction of the resulting isocyanate intermediate.", "Starting Materials": [ "1-chloro-5-fluoro-2-nitro-4-methylbenzene", "Phosgene", "Reducing agent (e.g. lithium aluminum hydride)" ], "Reaction": [ "1. Dissolve 1-chloro-5-fluoro-2-nitro-4-methylbenzene in anhydrous dichloromethane.", "2. Add phosgene dropwise to the reaction mixture while stirring at room temperature.", "3. Continue stirring for several hours until the reaction is complete.", "4. Add the reducing agent to the reaction mixture and stir for several hours until the isocyanate intermediate is reduced to the desired product.", "5. Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "6. Purify the crude product by recrystallization or column chromatography." ] }

2648982-18-5

Molecular Formula

C8H5ClFNO

Molecular Weight

185.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.